6,8-dianilinonaphthalene-1-sulfonic acid
Overview
Description
6,8-dianilinonaphthalene-1-sulfonic acid is an organic compound with the molecular formula C22H18N2O3S. It is a derivative of naphthalenesulfonic acid, featuring two phenylamino groups attached to the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dianilinonaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of phenylamino groups. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalenesulfonic acid. Subsequently, the phenylamino groups are introduced through a nucleophilic substitution reaction using aniline under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
6,8-dianilinonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The phenylamino groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfonate or sulfinate derivatives, and various substituted naphthalenesulfonic acid derivatives .
Scientific Research Applications
6,8-dianilinonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of protein-ligand interactions due to its ability to bind to hydrophobic regions of proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role as a fluorescent probe for diagnostic purposes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-dianilinonaphthalene-1-sulfonic acid involves its interaction with molecular targets such as proteins and enzymes. The phenylamino groups facilitate binding to hydrophobic regions, while the sulfonic acid group enhances solubility and reactivity. This dual functionality allows the compound to act as a versatile probe in biochemical assays and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
8-Anilinonaphthalene-1-sulfonic acid: Similar in structure but with a single phenylamino group.
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-: Contains a diazo group instead of phenylamino groups.
Uniqueness
6,8-dianilinonaphthalene-1-sulfonic acid is unique due to the presence of two phenylamino groups, which enhance its binding affinity and specificity in biochemical applications. This makes it a valuable tool in scientific research, particularly in the study of protein-ligand interactions and the development of diagnostic probes .
Properties
IUPAC Name |
6,8-dianilinonaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-28(26,27)21-13-7-8-16-14-19(23-17-9-3-1-4-10-17)15-20(22(16)21)24-18-11-5-2-6-12-18/h1-15,23-24H,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFSONWQSVCJBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C3C(=C2)C=CC=C3S(=O)(=O)O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059608 | |
Record name | 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-93-1 | |
Record name | 6,8-Bis(phenylamino)-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl Epsilon Acid | |
Source | DTP/NCI | |
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Record name | 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-dianilinonaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6,8-Dianilinonaphthalene-1-sulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU337MB5EK | |
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